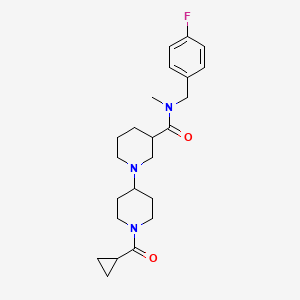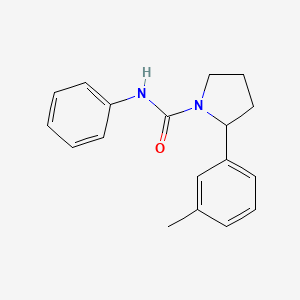methylylidene})dibenzene-1,3-diol](/img/structure/B6094066.png)
4,4'-(ethane-1,2-diylbis{[(1E)-2-methylhydrazin-2-yl-1-ylidene](E)methylylidene})dibenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes multiple hydrazine and benzene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4,4’-diformyl-1,3-dihydroxybenzene. This step is typically performed in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, using electrophilic reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
科学的研究の応用
4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
作用機序
The mechanism of action of 4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol involves its interaction with molecular targets such as DNA and enzymes. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit enzyme activity by binding to the active site and preventing substrate access.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has applications in the manufacture of flexible plastic articles.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction are structurally similar and have applications in organic synthesis.
Uniqueness
4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol is unique due to its multiple hydrazine and benzene moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with DNA and enzymes sets it apart from other similar compounds.
特性
IUPAC Name |
4-[(E)-[2-[[(E)-(2,4-dihydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-21(19-11-13-3-5-15(23)9-17(13)25)7-8-22(2)20-12-14-4-6-16(24)10-18(14)26/h3-6,9-12,23-26H,7-8H2,1-2H3/b19-11+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUYALHOIKNROG-AYKLPDECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=C(C=C(C=C1)O)O)N=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=C(C=C(C=C1)O)O)CCN(/N=C/C2=C(C=C(C=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl [(5-chloro-8-quinolinyl)oxy]acetate](/img/structure/B6093999.png)
![N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B6094001.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B6094014.png)
![1-(2-cyclohexylethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6094015.png)
![4-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B6094016.png)
amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6094030.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6094046.png)


![N-methyl-N-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]-1-thiophen-2-ylethanamine](/img/structure/B6094061.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B6094064.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6094077.png)
![(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6094081.png)
![N-(4-fluorobenzyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B6094085.png)
